Cas no 3393-96-2 (4'-Nitrobenzanilide)
4'-Nitrobenzanilide Chemical and Physical Properties
Names and Identifiers
-
- 4'-Nitrobenzanilide
- N-(4-Nitrophenyl)benzamide
- 4-benzamidonitrobenzene
- 4-nitro-N-benzoylaniline
- Benzanilide,4'-nitro
- N-Benzoyl-p-nitroaniline
- p'-Nitrobenzanilide
- N-(4-Nitro-phenyl)-benzamide
- Benzamide, N-(4-nitrophenyl)-
- Benzanilide, 4'-nitro-
- N-(p-Nitrophenyl)benzamide
- Aniline, N-benzoyl-p-nitro-
- Benzamide, N-(p-nitrophenyl)-
- GMGQGZYFQSCZCW-UHFFFAOYSA-N
- N-BENZOYL-PARA-NITROANILINE
- Q63393424
- NSC82120
- Benzanilide, 4'-nitro
- p-Nitro-N-benzoylaniline
- Oprea1_523402
- MLS001205091
- N-4-Nitrophenylbenzoesaureamid
- 3393-96-2
- NCGC00245000-01
- NSC-82120
- EU-0036342
- EINECS 222-241-2
- SCHEMBL5696151
- NSC 82120
- AI3-30845
- UNII-PVS8N4KV2S
- DTXSID70187554
- SR-01000414616-1
- PVS8N4KV2S
- FT-0634826
- MFCD00024619
- CHEMBL1520524
- N-(4-Nitrophenyl)benzoic acid amide
- AKOS000503388
- NS00029578
- AS-57189
- EN300-7399438
- HMS2813C23
- N-benzoyl-4-nitroaniline
- SY075031
- SR-01000414616
- CS-0196437
- W12911
- A822009
- Z56755617
- N0396
- SMR000504786
- 4''-Nitrobenzanilide
- DB-048530
- STL169297
-
- MDL: MFCD00024619
- Inchi: 1S/C13H10N2O3/c16-13(10-4-2-1-3-5-10)14-11-6-8-12(9-7-11)15(17)18/h1-9H,(H,14,16)
- InChI Key: GMGQGZYFQSCZCW-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)NC1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 242.06900
- Monoisotopic Mass: 242.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 74.9
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: Not determined
- Density: 1.344
- Melting Point: 199.0 to 203.0 deg-C
- Boiling Point: 327°Cat760mmHg
- Flash Point: 151.5°C
- Refractive Index: 1.671
- PSA: 74.92000
- LogP: 3.44330
- Solubility: Not determined
4'-Nitrobenzanilide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4'-Nitrobenzanilide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B505058-250mg |
4'-Nitrobenzanilide |
3393-96-2 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B505058-500mg |
4'-Nitrobenzanilide |
3393-96-2 | 500mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B505058-2.5g |
4'-Nitrobenzanilide |
3393-96-2 | 2.5g |
$ 95.00 | 2022-06-07 | ||
| Fluorochem | 018898-25g |
4'-Nitrobenzanilide |
3393-96-2 | >98.0%(GC) | 25g |
£84.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0396-25G |
4'-Nitrobenzanilide |
3393-96-2 | >98.0%(GC) | 25g |
¥630.00 | 2024-04-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0396-25g |
4'-Nitrobenzanilide |
3393-96-2 | 98.0%(GC) | 25g |
¥825.0 | 2022-06-10 | |
| eNovation Chemicals LLC | D748330-25g |
4'-Nitrobenzanilide |
3393-96-2 | 98.0% | 25g |
$115 | 2024-06-07 | |
| abcr | AB139377-25 g |
4'-Nitrobenzanilide, 97%; . |
3393-96-2 | 97% | 25 g |
€158.50 | 2023-07-20 | |
| Alichem | A019144009-25g |
4'-Nitrobenzanilide |
3393-96-2 | 95% | 25g |
$430.50 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267107-25g |
N-(4-Nitrophenyl)benzamide |
3393-96-2 | 98% | 25g |
¥662.00 | 2024-05-18 |
4'-Nitrobenzanilide Related Literature
-
Zuhair Jamain,Melati Khairuddean,Tay Guan-Seng RSC Adv. 2020 10 28918
-
2. Reaction of N-aryl- and N-alkyl-benzimidoyl chlorides with silver nitrateJim Iley,Emilia Carvalho,Fátima Norberto,Eduarda Rosa J. Chem. Soc. Perkin Trans. 2 1992 281
-
Yervala Dathu Reddy,Chittireddy Venkata Ramana Reddy,Pramod Kumar Dubey RSC Adv. 2014 4 2974
-
Harun M. Patel,Malleshappa N. Noolvi,Atul A. Shirkhedkar,Abhijeet D. Kulkarni,Chandrakantsing V. Pardeshi,Sanjay J. Surana RSC Adv. 2016 6 44435
-
Nicholas Konstandaras,Michelle H. Dunn,Max S. Guerry,Christopher D. Barnett,Marcus L. Cole,Jason B. Harper Org. Biomol. Chem. 2020 18 66
Additional information on 4'-Nitrobenzanilide
4'-Nitrobenzanilide (CAS No. 3393-96-2): Properties, Applications, and Market Insights
4'-Nitrobenzanilide (CAS No. 3393-96-2) is a specialized organic compound widely recognized for its role in chemical synthesis and research applications. This yellow crystalline solid belongs to the benzanilide family, characterized by the presence of a nitro group at the para position of the benzene ring. Its molecular formula, C13H10N2O3, reflects its unique structural features, making it a valuable intermediate in pharmaceuticals, agrochemicals, and material science.
The compound's chemical properties include a melting point range of 160-163°C and moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO). Researchers often utilize 4'-Nitrobenzanilide as a building block for synthesizing more complex molecules due to its reactive nitro group, which can be reduced to an amine or participate in nucleophilic aromatic substitution reactions. Recent studies highlight its potential in developing novel antimicrobial agents, aligning with the growing global focus on antibiotic resistance solutions.
In pharmaceutical applications, 4'-Nitrobenzanilide derivatives have shown promise in drug discovery programs. The compound's structural motif appears in several kinase inhibitors under investigation for cancer treatment, a hot topic in biomedical research. Its use as a precursor for photoactive materials also attracts attention in renewable energy sectors, particularly in dye-sensitized solar cell (DSSC) technology development.
The global market for nitrobenzene derivatives like 4'-Nitrobenzanilide has shown steady growth, driven by increasing R&D investments in specialty chemicals. Manufacturers typically supply this compound with ≥98% purity for laboratory use, with pricing influenced by production scale and purification methods. Quality control measures emphasize HPLC analysis to ensure batch-to-batch consistency, addressing researchers' concerns about reagent reliability.
From an environmental perspective, proper handling procedures for 4'-Nitrobenzanilide (CAS 3393-96-2) follow standard laboratory safety protocols. While not classified as highly hazardous, its nitro group warrants careful waste management. This aligns with current industry trends toward green chemistry practices and sustainable synthetic methodologies.
Analytical characterization of 4'-Nitrobenzanilide typically involves techniques like FT-IR spectroscopy (showing characteristic NO2 stretching at ~1520 cm-1), 1H NMR (displaying distinctive aromatic proton patterns), and mass spectrometry. These methods help researchers verify compound identity and purity—a critical consideration when answering common search queries about how to identify 4'-Nitrobenzanilide or analytical methods for nitrobenzamide compounds.
Emerging applications explore 4'-Nitrobenzanilide's potential in polymer chemistry as a monomer for specialty polyamides. Its thermal stability and electronic properties make it interesting for developing high-performance materials, particularly in electronics and coating industries. This connects with trending searches about advanced material precursors and functionalized aromatic compounds.
Storage recommendations for 4'-Nitrobenzanilide (3393-96-2) suggest keeping the compound in amber glass containers at room temperature, protected from moisture and light. These precautions maintain stability over extended periods, addressing frequent purchaser questions about shelf life of nitro-substituted benzanilides. Suppliers often provide technical data sheets with detailed storage and handling guidance.
Recent patent literature reveals growing interest in 4'-Nitrobenzanilide-based compounds for various applications. Innovations include its incorporation into liquid crystal formulations and as a ligand in catalytic systems. Such developments respond to market demands for multifunctional chemical intermediates, a trending topic in specialty chemical forums.
For researchers sourcing 4'-Nitrobenzanilide CAS 3393-96-2, verification of supplier credentials and analytical certificates remains crucial. The compound's availability through major chemical distributors facilitates global accessibility, though regional regulations may affect shipping options—a practical consideration reflected in search patterns for where to buy 4'-Nitrobenzanilide.
3393-96-2 (4'-Nitrobenzanilide) Related Products
- 2243-73-4(3-Nitrobenzanilide)
- 2585-23-1(N-Methyl-4-nitrobenzamide)
- 4771-08-8(N-(3-Nitrophenyl)benzamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)